6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine
Description
6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine is a dibenzazepine derivative characterized by a tricyclic framework with a seven-membered azepine ring fused to two benzene rings. The phenethyl substitution at the 6-position distinguishes it from other derivatives in this class. Dibenzazepines are pharmacologically versatile, exhibiting hypolipidemic, anti-inflammatory, and anticancer activities depending on substituents . This compound’s primary mechanism involves modulation of lipid metabolism enzymes, such as ATP-dependent citrate lyase and phosphatidate phosphohydrolase, reducing hepatic cholesterol and triglycerides .
Properties
CAS No. |
53873-58-8 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-(2-phenylethyl)-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C22H21N/c1-2-8-18(9-3-1)14-15-23-16-19-10-4-6-12-21(19)22-13-7-5-11-20(22)17-23/h1-13H,14-17H2 |
InChI Key |
KOUXXCZZFBSLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1CCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Dibenzazepine derivatives vary primarily in their 6-position substituents, which critically influence biological activity:
Structural Insights :
Mechanism of Action vs. Other Hypolipidemic Agents
Compared to statins (e.g., lovastatin) and fibrates, dibenzazepines exhibit distinct mechanisms:
Key Findings :
Efficacy in Lipid Management
Table 1: Hypolipidemic Efficacy in Rodent Models
Notes:
- Dibenzazepines reduce chylomicron and VLDL fractions, enhancing cholesterol excretion via bile .
- HDL cholesterol content remains stable, but apoE and apoA1 concentrations increase, promoting reverse cholesterol transport .
Table 2: Acute Toxicity Profiles
Multifunctional Activities
Dibenzazepines exhibit broader pharmacological roles compared to single-target agents:
Anti-inflammatory Activity :
- Anticancer Potential: Derivatives with dibenzazepine scaffolds reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells, surpassing verapamil in efficacy .
Q & A
Q. What are the common synthetic routes for 6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine, and how do their yields compare under varying conditions?
- Methodological Answer : The synthesis of dibenzazepine derivatives typically employs Friedel-Crafts alkylation, halogenation, or carbonylative cyclization. For example, halogenated analogs can be synthesized via electrophilic substitution using iodine monochloride (ICl) or bromine, achieving yields of 60–75% under reflux conditions in dichloromethane . A comparative analysis of methods reveals that solvent choice (e.g., DCM vs. THF) and reaction time (12–24 hours) significantly impact purity and yield. Table 1 : Synthesis Methods Comparison
| Method | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | DCM | 70 | 95 | |
| Halogenation (ICl) | THF | 65 | 90 | |
| Carbonylative Cyclization | Toluene | 75 | 92 |
Q. How can spectroscopic methods (NMR, MS) be optimized for characterizing dibenzazepine derivatives?
- Methodological Answer : ¹H-NMR analysis should prioritize resolving aromatic protons (δ 6.6–7.6 ppm) and phenethyl side-chain signals (δ 2.5–3.5 ppm). For example, in 5H-dibenzazepines, splitting patterns (e.g., dd, J = 3.3–8.8 Hz) help distinguish adjacent substituents . Mass spectrometry (ESI-MS) requires ionization optimization (e.g., +20 V capillary voltage) to detect molecular ions (e.g., m/z 262.0185 for C₁₄H₉Cl₂N) . Table 2 : Key NMR Signals for Dibenzazepines
| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) | Reference |
|---|---|---|---|---|
| 3-H | 6.62 | dd | J = 3.3, 0.8 | |
| 6-H | 7.17 | dd | J = 8.8, 2.0 | |
| Phenethyl-CH₂ | 2.8–3.2 | m | - |
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data in the synthesis of dibenzazepine analogs?
- Methodological Answer : Contradictions in reaction outcomes (e.g., unexpected byproducts or low yields) require systematic troubleshooting:
- Step 1 : Validate starting material purity via HPLC (e.g., ≥98% for iminostilbene derivatives) .
- Step 2 : Use factorial design (e.g., 2³ experiments) to isolate variables like temperature, solvent polarity, and catalyst loading .
- Step 3 : Employ computational reaction path analysis (e.g., density functional theory) to identify kinetic vs. thermodynamic product dominance .
For example, discrepancies in halogenation regioselectivity were resolved by adjusting electrophile stoichiometry (e.g., 1.1 eq ICl) .
Q. How can computational chemistry be integrated into the design of dibenzazepine derivatives to predict reactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electrophilic aromatic substitution sites by mapping Fukui indices . Molecular dynamics simulations assess steric effects of phenethyl substituents on ring conformation. For example, bulky groups at C6 increase torsional strain, favoring boat conformations . Table 3 : Computational Predictions vs. Experimental Outcomes
| Parameter | Predicted Value | Experimental Value | Deviation (%) | Reference |
|---|---|---|---|---|
| C-N Bond Length (Å) | 1.35 | 1.37 | 1.5 | |
| Activation Energy (kcal/mol) | 22.1 | 23.4 | 5.5 |
Q. What experimental frameworks are recommended for optimizing dibenzazepine functionalization while minimizing side reactions?
- Methodological Answer :
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation to prevent N-oxidation .
- Flow chemistry : Continuous-flow reactors improve heat transfer in exothermic reactions (e.g., nitration), reducing decomposition .
- In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., azepine ring closure) in real time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
